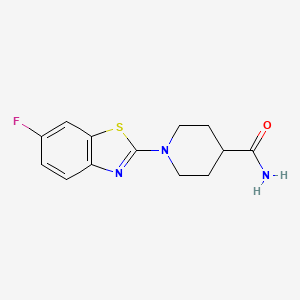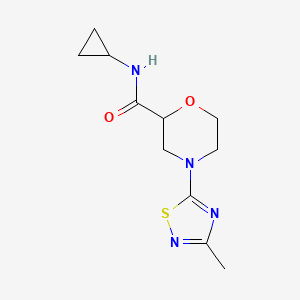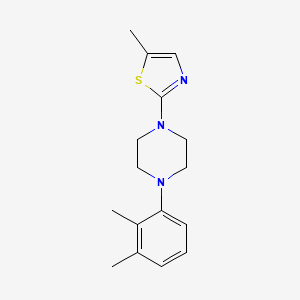![molecular formula C17H18F3N3O3S B12263774 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2-aminobenzothiazole with trifluoromethyl ketone to form an intermediate, which is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the proper handling and disposal of hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
Uniqueness
Compared to similar compounds, 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole stands out due to its unique combination of morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C17H18F3N3O3S |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
morpholin-4-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)11-2-1-3-13-14(11)21-16(27-13)23-6-9-26-12(10-23)15(24)22-4-7-25-8-5-22/h1-3,12H,4-10H2 |
Clé InChI |
NAEAXZUYRMAZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12263705.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)

![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
